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Compound of Interest

Compound Name: Cycloundecanone

Cat. No.: B1197894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and
conformational stability of cycloundecanone (C11H200), a medium-sized cyclic ketone of
interest in organic synthesis and medicinal chemistry. This document synthesizes available
experimental data and computational findings to offer a detailed resource for professionals in
relevant scientific fields.

Thermodynamic Properties

The thermodynamic properties of cycloundecanone are crucial for understanding its reactivity,
phase behavior, and potential applications. While a complete experimental dataset is not
available in the literature, key thermodynamic parameters have been determined, primarily
through combustion calorimetry and vapor pressure measurements.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (AfH°) and combustion (AcH°®) for liquid cycloundecanone
were determined by G. Wolf in 1972 using bomb calorimetry. These values are fundamental for
assessing the molecule's energetic stability.
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Thermodynamic
Value (kJ/mol) Method Reference
Property

Standard Enthalpy of )
Combustion

Combustion, liquid -6800.7 £ 2.0 ) Wolf, 1972[1]
o Calorimetry (Bomb)
(AcH°liquid)

Standard Enthalpy of _
Combustion

Formation, liquid -386.4+2.1 ) Wolf, 1972[1]
o Calorimetry (Bomb)
(AfH°liquid)

Phase Change Thermodynamics

The enthalpies associated with phase transitions, such as vaporization and fusion, provide
insight into the intermolecular forces and physical state of cycloundecanone under different

conditions.
Temperature
Property Value K) Method Reference
Boiling Point 520.3 N/A N/A Wolf, 1972[2]
Enthalpy of
o Vapor Pressure
Vaporization 64.35 + 0.63 N/A Wolf, 1972[2]
Measurement
(AvapH®)
Gonthier-Vassal

Enthalpy of

23.0 287.7 DSC and Szwarc,

Fusion (AfusH) 1998[3]

Heat Capacity and Entropy

As of this review, experimental data for the standard molar heat capacity (Cp) and standard
molar entropy (S°) of cycloundecanone are not readily available in the peer-reviewed
literature. These properties are essential for calculating the Gibbs free energy of formation and
predicting the temperature dependence of thermodynamic equilibria.
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In the absence of experimental data, computational methods can provide reliable estimates for
heat capacity and entropy.[4] These calculations typically involve:

e Quantum Chemical Calculations: Determining the vibrational frequencies from first principles
(ab initio or DFT methods).

« Statistical Mechanics: Using the calculated vibrational frequencies, along with rotational and
translational contributions, to compute the heat capacity and entropy.[4]

For complex molecules with multiple conformers, like cycloundecanone, the overall
thermodynamic properties are a population-weighted average of the properties of the individual
conformers.

Stability and Conformational Analysis

Cycloundecanone is a medium-sized ring, a class of molecules known for its unique
conformational complexity and inherent ring strain.[5] Unlike small rings dominated by angle
strain or large rings that are relatively strain-free, medium-sized rings exhibit significant
transannular strain (non-bonded interactions across the ring) and torsional strain.[5]

A recent study by Tsoi et al. (2022) using chirped-pulse Fourier transform microwave
spectroscopy combined with computational calculations has provided a detailed picture of the
conformational landscape of cycloundecanone in the gas phase.[5][6] This study identified
nine distinct conformations, highlighting the molecule's flexibility.

The stability of these conformers is primarily governed by a delicate balance of minimizing
transannular hydrogen-hydrogen interactions and reducing eclipsed C-H bonds (torsional
strain).[5][6]

Conformational Isomers and Relative Energies

The computational work by Tsoi et al. provides the relative energies of the nine identified
conformers of cycloundecanone. This data is crucial for understanding the population of each
conformer at a given temperature and thus the overall thermodynamic properties and reactivity
of the molecule.
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SN Relative Gibbs Free Relative Energy + ZPC
Energy (AG) (cm™?) (AE+ZPC) (cm™?)
I -291.5 -532.9
Il -407.6 -562.3
1l -404.3 -580.3
v 463.5 643.9
\% 566.5 754.6
VI 628.4 790.3
Vi -629.0 -675.8
VI 764.0 820.5
IX 784.4 -635.5

Data extracted from Tsoi et al., J. Phys. Chem. A 2022, 126, 36, 6185-6193.[7] Note: The
energies are given in wavenumbers (cm~1), a common unit in spectroscopy.

The following diagram illustrates the relationship between the different forms of strain and the
conformational complexity that determines the overall stability of cycloundecanone.
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Factors Influencing Cycloundecanone Stability
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Factors influencing the stability of cycloundecanone.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Formation and

Combustion)

© 2025 BenchChem. All rights reserved. 5/11

Tech Support


https://www.benchchem.com/product/b1197894?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The standard enthalpy of combustion of cycloundecanone was determined using a bomb
calorimeter. This techniqgue measures the heat released during the complete combustion of a
substance in a constant-volume container.

Experimental Workflow:

o Sample Preparation: A precisely weighed sample of liquid cycloundecanone is placed in a
crucible inside a high-pressure stainless steel vessel, known as a "bomb."

e Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm to ensure complete combustion.

o Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision.

« Ignition: The sample is ignited by passing an electric current through a fuse wire in contact
with the sample.

o Temperature Measurement: The temperature of the water is monitored and recorded until it
reaches a maximum and then begins to cool. The total temperature change (AT) due to the
combustion is determined after correcting for heat exchange with the surroundings.

o Calculation of Heat of Combustion: The heat of combustion at constant volume (AU_comb)
is calculated using the formula:

AU _comb =-C_cal * AT

where C_cal is the heat capacity of the calorimeter, determined by burning a standard
substance with a known heat of combustion (e.g., benzoic acid).

o Conversion to Enthalpy of Combustion: The enthalpy of combustion (AH_comb) is then
calculated from AU_comb using the relationship:

AH_comb = AU_comb + An_gas * RT

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

where An_gas is the change in the number of moles of gas in the combustion reaction, R is
the ideal gas constant, and T is the standard temperature (298.15 K).

o Calculation of Enthalpy of Formation: The standard enthalpy of formation of
cycloundecanone is calculated from its enthalpy of combustion using Hess's Law and the
known standard enthalpies of formation of the combustion products (COz and Hz0).

The following diagram outlines the workflow for determining the enthalpy of formation using
bomb calorimetry.
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Bomb Calorimetry Experimental Workflow
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Workflow for bomb calorimetry.
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Differential Scanning Calorimetry (DSC) (for Enthalpy of
Fusion)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the
difference in the amount of heat required to increase the temperature of a sample and a
reference as a function of temperature. It is used to determine the enthalpy of phase
transitions, such as melting (fusion).

Experimental Protocol:

» Sample and Reference Preparation: A small, accurately weighed amount of
cycloundecanone is sealed in an aluminum pan. An empty, sealed aluminum pan is used
as a reference.

 Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed with a specific temperature range and a constant heating rate.

» Heating and Data Collection: The sample and reference are heated at a controlled rate. The
DSC instrument measures the difference in heat flow to the sample and the reference
required to maintain them at the same temperature.

o Thermogram Analysis: The output is a thermogram, which plots heat flow versus
temperature. A phase transition, such as melting, appears as a peak on the thermogram.

o Enthalpy of Fusion Calculation: The area under the melting peak is directly proportional to
the enthalpy of fusion (AH_fus). The instrument's software integrates this peak area to
calculate the enthalpy change.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy and Computational Chemistry (for
Conformational Analysis)

The detailed conformational landscape of cycloundecanone was elucidated through a
combination of high-resolution rotational spectroscopy and quantum chemical calculations.

Experimental and Computational Workflow:
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o Conformational Search (Computational): The potential energy surface of cycloundecanone
is explored using computational methods (e.g., conformer-rotamer sampling programs) to
identify a large number of possible low-energy structures.[5]

» Structure Optimization (Computational): The geometries of the identified conformers are
optimized using quantum chemical methods (e.g., Density Functional Theory - DFT, or
Mgller-Plesset perturbation theory - MP2) to find the local energy minima.[5]

e Spectroscopic Parameter Prediction (Computational): For each optimized conformer,
rotational constants and other spectroscopic parameters are calculated.

o Microwave Spectroscopy (Experimental): A sample of cycloundecanone is introduced into a
high vacuum chamber and subjected to a supersonic expansion, which cools the molecules
to very low rotational and vibrational temperatures. This simplifies the resulting spectrum.
The sample is then irradiated with a series of short, high-power microwave pulses.

o Data Acquisition (Experimental): The subsequent free induction decay of the molecular
emission is recorded in the time domain and then Fourier transformed to obtain a high-
resolution frequency-domain rotational spectrum.

o Spectral Assignment: The experimentally observed rotational transitions are compared to the
computationally predicted spectra for each conformer, allowing for the unambiguous
identification and structural characterization of the conformers present in the sample.

o Relative Abundance Analysis: The relative intensities of the assigned rotational transitions
are used to determine the relative abundances of the different conformers in the supersonic
expansion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties and Stability of Cycloundecanone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1197894#thermodynamic-properties-and-stability-
of-cycloundecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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